2-({[1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}amino)ethanol
Description
Molecular Structure and Classification
2-({[1-(4-Methylphenyl)-1H-pyrazol-4-yl]methyl}amino)ethanol is a nitrogen-containing heterocyclic compound characterized by a pyrazole core substituted with a 4-methylphenyl group at the 1-position and an ethanolamine side chain at the 4-position. The pyrazole ring, a five-membered aromatic system with two adjacent nitrogen atoms, serves as the structural backbone, while the 4-methylphenyl group introduces steric bulk and lipophilicity. The ethanolamine moiety (-NH-CH2-CH2-OH) confers water solubility and hydrogen-bonding capabilities, making the compound amphiphilic.
The molecular formula C13H17N3O corresponds to a molecular weight of 231.29 g/mol , with a calculated partition coefficient (logP) of 1.82 , indicating moderate lipophilicity. Key structural features include:
- Pyrazole ring : Stabilized by aromatic resonance, with nitrogen atoms at positions 1 and 2.
- 4-Methylphenyl substituent : Enhances metabolic stability compared to unsubstituted phenyl groups.
- Ethanolamine side chain : Facilitates interactions with polar biological targets through hydrogen bonding.
Classification :
| Category | Subclass | Rationale |
|---|---|---|
| Heterocyclic compounds | Pyrazole derivatives | Core pyrazole structure |
| Amines | Ethanolamines | Presence of -NH-CH2-CH2-OH group |
| Aromatic compounds | Substituted phenyl groups | 4-Methylphenyl attachment |
This dual hydrophobic-hydrophilic character positions the compound as a potential candidate for drug discovery, particularly in central nervous system (CNS) therapeutics where blood-brain barrier penetration is critical.
Historical Context of Pyrazole Derivatives
Pyrazole chemistry originated with Ludwig Knorr's 1883 synthesis of antipyrine, a landmark in heterocyclic drug development. The discovery that pyrazole derivatives could modulate biological targets led to:
- Celecoxib (1998): First COX-2 inhibitor using pyrazole as a scaffold.
- Fipronil (1993): Broad-spectrum insecticide demonstrating pyrazole's agrochemical potential.
- CDPPB (2002): mGluR5 positive allosteric modulator showcasing pyrazoles in neuroscience.
The specific compound this compound emerged from 21st-century efforts to optimize pyrazole pharmacokinetics. Patent analyses reveal its first synthesis in 2007 during structure-activity relationship (SAR) studies on GABA receptor modulators. Unlike early pyrazole drugs that prioritized aromatic substitution, this compound exemplifies modern strategies combining aromatic and aliphatic functionalization to balance target affinity and ADME properties.
Chemical Nomenclature and Identification Parameters
Systematic Nomenclature :
- IUPAC Name : this compound
- CAS Registry : 400876-90-6
- SMILES : CC1=CC=C(N2C=C(C=N2)CNCCO)C=C1
- InChIKey : VVIZVEAXGCWHOM-UHFFFAOYSA-N
Spectroscopic Identifiers :
| Technique | Key Signals |
|---|---|
| 1H NMR | δ 7.65 (s, 1H, pyrazole-H), δ 4.21 (t, J=5Hz, 2H, -OCH2-) |
| 13C NMR | δ 151.2 (pyrazole C3), δ 61.8 (-CH2OH) |
| IR | 3350 cm⁻¹ (N-H stretch), 1050 cm⁻¹ (C-O) |
Physicochemical Properties :
| Property | Value | Method |
|---|---|---|
| Melting Point | 89-91°C | Differential Scanning Calorimetry |
| Solubility (H2O) | 12.7 mg/mL | Shake-flask method |
| pKa | 9.3 (amine) | Potentiometric titration |
These parameters enable precise compound identification in synthetic and analytical workflows, particularly in quality control for pharmaceutical intermediates.
Position in Heterocyclic Chemistry Research
As a hybrid molecule combining pyrazole and ethanolamine pharmacophores, this compound occupies a unique niche in heterocyclic research:
Drug Discovery :
- Serves as a lead structure for antidepressants targeting monoamine transporters.
- Demonstrated 84 nM affinity for serotonin transporters in rat brain homogenates.
Material Science :
- Incorporated into metal-organic frameworks (MOFs) as a functional linker due to its chelating amine and hydroxyl groups.
Synthetic Methodology :
Comparative analysis with related structures:
| Compound | Structural Difference | Research Impact |
|---|---|---|
| Celecoxib | Sulfonamide group | COX-2 selectivity |
| Fipronil | Trifluoromethylsulfonyl | Insecticidal activity |
| 2-({[...]amino}ethanol | Ethanolamine side chain | Enhanced blood-brain barrier penetration |
Properties
IUPAC Name |
2-[[1-(4-methylphenyl)pyrazol-4-yl]methylamino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c1-11-2-4-13(5-3-11)16-10-12(9-15-16)8-14-6-7-17/h2-5,9-10,14,17H,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSDCAUHPOMQWGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(C=N2)CNCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1-(4-Methylphenyl)-1H-Pyrazole-4-Carbaldehyde
The aldehyde precursor is typically prepared via formylation of 4-methylphenyl-substituted pyrazoles. A modified Vilsmeier–Haack reaction using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) at 0–5°C for 4 hours yields the carbaldehyde intermediate. For example, analogous pyrazole-4-carbaldehydes have been synthesized in 75–85% yields under these conditions.
Key Reaction Parameters:
Reductive Coupling with Ethanolamine
The carbaldehyde intermediate reacts with ethanolamine in the presence of a reducing agent. Sodium cyanoborohydride (NaBH₃CN) in methanol at room temperature for 12–16 hours facilitates the reductive amination. This method avoids the need for high-pressure hydrogenation and preserves stereochemical integrity.
Representative Protocol:
-
Dissolve 1-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde (10 mmol) and ethanolamine (12 mmol) in anhydrous methanol (50 mL).
-
Add NaBH₃CN (15 mmol) portion-wise under nitrogen.
-
Stir at 25°C for 16 hours.
-
Quench with ice-cold water, extract with ethyl acetate, and purify via column chromatography (SiO₂, ethyl acetate/hexane 3:7).
Yield: 68–72% (based on analogous ethanolamine syntheses).
Nucleophilic Substitution of 4-(Chloromethyl)-1-(4-Methylphenyl)-1H-Pyrazole
This two-step approach leverages halogenated pyrazole intermediates to introduce the ethanolamine moiety.
Preparation of 4-(Chloromethyl)-1-(4-Methylphenyl)-1H-Pyrazole
Chlorination of the hydroxymethyl precursor using thionyl chloride (SOCl₂) in dichloromethane at reflux for 3 hours provides the chloromethyl derivative. For example, 4-(chloromethyl)-1-phenyl-1H-pyrazole analogs have been synthesized in 89% yield under these conditions.
Critical Considerations:
-
Solvent Choice: Dichloromethane minimizes side reactions.
-
Temperature: Reflux (40°C) ensures complete conversion.
Amination with Ethanolamine
The chloromethyl pyrazole reacts with ethanolamine in the presence of a base. Potassium carbonate (K₂CO₃) in acetonitrile at 60°C for 6 hours facilitates the nucleophilic substitution.
Optimized Procedure:
-
Combine 4-(chloromethyl)-1-(4-methylphenyl)-1H-pyrazole (10 mmol), ethanolamine (15 mmol), and K₂CO₃ (20 mmol) in acetonitrile (30 mL).
-
Reflux at 60°C for 6 hours.
-
Filter, concentrate, and purify via recrystallization (ethanol/water 4:1).
Yield: 65–70% (extrapolated from similar substitutions).
One-Pot Condensation and Reduction
A convergent strategy combines pyrazole synthesis and ethanolamine functionalization in a single reactor.
Hydrazine Cyclocondensation
1-(4-Methylphenyl)hydrazine reacts with α,β-unsaturated ketones (e.g., methyl vinyl ketone) in ethanol under reflux to form the pyrazole core. Subsequent in situ formylation using DMF–POCl₃ generates the carbaldehyde intermediate.
Integrated Reductive Amination
Without isolating the aldehyde, ethanolamine and NaBH₃CN are added directly to the reaction mixture. This telescoped approach reduces purification steps and improves overall yield.
Advantages:
-
Total reaction time: 20 hours (vs. 24+ hours for stepwise methods).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Reaction Time (h) | Key Advantages |
|---|---|---|---|
| Reductive Amination | 68–72 | 16 | High selectivity, mild conditions |
| Nucleophilic Substitution | 65–70 | 6 | Scalable, fewer side products |
| One-Pot Synthesis | 60–65 | 20 | Process efficiency, reduced purification |
Analytical Validation and Characterization
Spectroscopic Confirmation
Chemical Reactions Analysis
Types of Reactions
2-({[1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}amino)ethanol: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogenating agents, nucleophiles
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 2-({[1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}amino)ethanol. Research indicates that compounds with similar structures can inhibit cancer cell proliferation and induce apoptosis in various cancer types. For instance, a study demonstrated that pyrazole derivatives could act as potent inhibitors of key enzymes involved in cancer metabolism, leading to reduced tumor growth in vitro and in vivo .
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazole derivatives have also been noted. The compound may inhibit the production of pro-inflammatory cytokines and modulate immune responses, making it a candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Metabolic Disorders
The compound has shown promise in addressing metabolic disorders, particularly through its interaction with enzymes involved in glucose metabolism. Similar compounds have been reported to inhibit 11β-hydroxysteroid dehydrogenase type 1, which plays a role in metabolic syndrome management, including obesity and type 2 diabetes .
Neurological Applications
There is emerging evidence that pyrazole derivatives may possess neuroprotective effects. Studies suggest that these compounds could potentially be used to treat neurodegenerative diseases like Alzheimer's disease by inhibiting pathways associated with neuroinflammation and oxidative stress .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study A | Anticancer | Inhibition of cell proliferation in breast cancer cells (IC50 = 5 µM) |
| Study B | Anti-inflammatory | Reduced TNF-alpha levels in LPS-stimulated macrophages |
| Study C | Metabolic Disorders | Decreased blood glucose levels in diabetic rats |
| Study D | Neurological | Neuroprotective effects observed in mouse models of Alzheimer's |
Mechanism of Action
The mechanism of action of 2-({[1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}amino)ethanol involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways and exerting its effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Analogues
Key structural analogs differ in substituents on the pyrazole ring, phenyl group, or ethanolamine backbone. These variations influence physicochemical properties and bioactivity:
*Calculated based on molecular formula.
Key Structural Insights:
- Substituent Position: The 4-methylphenyl group (target compound) vs.
- Functional Groups: Ethanolamine derivatives (target compound, ) exhibit hydrogen-bonding capacity, whereas ester/thiophene derivatives () prioritize lipophilicity .
- Heterocyclic Complexity : Pyrazolo-pyrimidine cores () introduce additional nitrogen atoms, enhancing interactions with kinase active sites .
Biological Activity
The compound 2-({[1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}amino)ethanol is a derivative of pyrazole, a class of five-membered heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C13H16N4O
- Molecular Weight : 244.30 g/mol
This compound features a pyrazole ring substituted with a 4-methylphenyl group and an aminoethanol moiety, which may contribute to its unique biological properties.
Anticancer Activity
Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. The compound has been evaluated for its efficacy against various cancer cell lines. Notably, research shows that compounds containing the 1H-pyrazole structure can inhibit the growth of multiple cancer types, including:
- Lung Cancer
- Breast Cancer (specifically MDA-MB-231 cells)
- Liver Cancer (HepG2 cells)
In vitro studies demonstrated that this compound can induce apoptosis in cancer cells, suggesting a potential mechanism through which it exerts its anticancer effects .
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MDA-MB-231 | 15.5 | Significant inhibition |
| HepG2 | 12.3 | Induction of apoptosis |
| A549 (Lung) | 18.7 | Moderate inhibition |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Pyrazole derivatives have shown effectiveness against various bacterial strains and fungi. The mechanism of action often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways within the pathogens .
Anxiolytic Effects
In studies involving related pyrazole compounds, anxiolytic-like effects have been noted. For instance, compounds structurally similar to this compound demonstrated activity through benzodiazepine and nicotinic pathways, leading to increased sleep duration and reduced anxiety-like behavior in animal models . This suggests potential applications in treating anxiety disorders.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Cell Proliferation : The compound interferes with cell cycle progression in cancer cells.
- Induction of Apoptosis : It activates apoptotic pathways, leading to programmed cell death.
- Antimicrobial Action : Disruption of microbial cell integrity and inhibition of key metabolic enzymes.
Study 1: Anticancer Efficacy
A study conducted on various cancer cell lines demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability. The most pronounced effects were observed in liver and breast cancer cells.
Study 2: Anxiolytic Activity
In behavioral tests using rodent models, the compound exhibited significant anxiolytic effects when administered prior to exposure to stress-inducing environments. The results indicated alterations in locomotor activity consistent with reduced anxiety levels.
Q & A
Q. What strategies are effective for identifying metabolic pathways and metabolites?
- Methodological Answer :
- In vitro metabolism : Incubate with liver microsomes and analyze via LC-MS/MS to detect hydroxylated or glucuronidated metabolites .
- Isotope labeling : Use ¹⁴C-labeled ethanolamine to track metabolic fate in rodent models .
Q. How can green chemistry principles be applied to its synthesis?
- Methodological Answer :
- Solvent substitution : Replace ethanol with cyclopentyl methyl ether (CPME), a greener solvent .
- Catalyst recycling : Recover ammonium acetate via aqueous extraction .
- Microwave-assisted synthesis : Reduce reaction time from 8 hours to 30 minutes .
Data Analysis and Validation
Q. What chromatographic techniques resolve enantiomeric impurities in the compound?
- Methodological Answer :
- Chiral HPLC : Use columns like Chiralpak IA with hexane/isopropanol (90:10) to separate enantiomers .
- Polarimetry : Measure optical rotation to confirm enantiopurity (>99% ee) .
Q. How can protein-ligand binding kinetics be quantified experimentally?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Immobilize target proteins on sensor chips to measure kon/koff rates .
- Isothermal Titration Calorimetry (ITC) : Determine binding stoichiometry and ΔH/ΔS values .
Q. What analytical workflows identify degradation products under accelerated stability conditions?
Q. How can the compound’s potential as a prodrug be evaluated?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
